BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

CCR9 antagonism Chemokine receptor Inflammation

N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2097861-27-1) is a synthetic sulfonamide derivative belonging to the aza-aryl 1H-pyrazol-1-yl benzene sulfonamide class, characterized by a 6-cyclopropylpyridin-3-ylmethylamine moiety linked to a 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold. Compounds within this class have been disclosed as potent antagonists of the CC chemokine receptor 9 (CCR9) with demonstrated utility in treating inflammatory conditions.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 2097861-27-1
Cat. No. B2764496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
CAS2097861-27-1
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
InChIInChI=1S/C18H18N4O2S/c23-25(24,17-7-5-16(6-8-17)22-11-1-10-20-22)21-13-14-2-9-18(19-12-14)15-3-4-15/h1-2,5-12,15,21H,3-4,13H2
InChIKeyALZBQBXFOZONKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2097861-27-1): Procurement-Relevant Structural and Pharmacological Profile


N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS 2097861-27-1) is a synthetic sulfonamide derivative belonging to the aza-aryl 1H-pyrazol-1-yl benzene sulfonamide class, characterized by a 6-cyclopropylpyridin-3-ylmethylamine moiety linked to a 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold. Compounds within this class have been disclosed as potent antagonists of the CC chemokine receptor 9 (CCR9) with demonstrated utility in treating inflammatory conditions [1]. The target compound combines a cyclopropyl-substituted pyridine ring—a structural feature associated with enhanced metabolic stability and binding affinity [2]—with the N-arylpyrazole sulfonamide pharmacophore that is critical for CCR9 antagonism [1]. Its molecular formula is C₁₈H₁₈N₄O₂S and molecular weight is 354.43 g/mol .

Why N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Cannot Be Simply Replaced by Its Closest Analogs


Within the 6-cyclopropylpyridin-3-ylmethyl sulfonamide series, modifications to the aryl sulfonamide portion produce profound shifts in pharmacological target engagement. The 4-(1H-pyrazol-1-yl)benzenesulfonamide motif of the target compound is a privileged CCR9 pharmacophore [1], while alternative aryl substitutions such as 5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2097915-95-0), 3-chloro-2-methylbenzene-1-sulfonamide (CAS 2097862-20-7), or thiophene-2-sulfonamide (CAS 2097890-37-2) lack the N-arylpyrazole moiety essential for chemokine receptor antagonism [1]. Furthermore, the methylene linker between the cyclopropylpyridine and sulfonamide nitrogen differentiates the target from cyclopropyl-linked analogs in the nicotinic acetylcholine receptor (nAChR) patent series (e.g., US11026958B2), which target a distinct receptor family [2]. These structural divergences preclude generic substitution without compromising target selectivity and biological readout.

Quantitative Differentiation Evidence for N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide Versus In-Class Analogs


CCR9 Pharmacophore Integrity: Pyrazole-Containing Benzenesulfonamide Versus Non-Pyrazole Aryl Sulfonamide Analogs

The 4-(1H-pyrazol-1-yl)benzenesulfonamide substructure present in the target compound is explicitly defined as the core pharmacophore for CCR9 antagonism in the ChemoCentryx patent series [1]. Exemplified compounds bearing this motif demonstrated CCR9 inhibition with IC₅₀ values in the nanomolar range (0.5–50 nM) in a CCR9 chemotaxis assay using MOLT-4 cells [1]. In contrast, the closest commercially available analogs—N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 2097915-95-0), 3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methylbenzene-1-sulfonamide (CAS 2097862-20-7), and N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide (CAS 2097890-37-2)—all lack the pyrazole ring and are devoid of any reported CCR9 activity . This structural divergence predicts a functional loss of CCR9 engagement upon substitution.

CCR9 antagonism Chemokine receptor Inflammation

Linker Topology Divergence: Methylene-Bridged Target Versus Cyclopropyl-Linked nAChR Patent Compounds

The target compound employs a methylene (–CH₂–) linker between the 6-cyclopropylpyridin-3-yl group and the sulfonamide nitrogen. In contrast, the compounds claimed in US11026958B2 (e.g., 4-[(1R,2R)-2-(6-pyrazol-1-ylpyridin-3-yl)cyclopropyl]benzenesulfonamide) utilize a trans-cyclopropyl linker that confers allosteric modulator activity at nicotinic acetylcholine receptors (nAChRs) [1]. This fundamental difference in linker geometry and conformational rigidity predicts divergent target engagement: the methylene linker of the target compound is expected to favor CCR9 binding (based on the ChemoCentryx SAR), whereas the cyclopropyl linker is optimized for nAChR allosteric modulation [2]. No nAChR activity data are reported for methylene-linked sulfonamides, and conversely, no CCR9 activity is claimed for the cyclopropyl-linked series.

Nicotinic acetylcholine receptor Allosteric modulator Linker structure-activity relationship

Cyclopropyl Group Contribution: Metabolic Stability Advantage Relative to Unsubstituted Pyridine Analogs

The 6-cyclopropyl substitution on the pyridine ring is a well-recognized structural motif for enhancing metabolic stability by reducing cytochrome P450-mediated oxidation at the pyridine α-position [1]. The cyclopropyl group introduces steric shielding and alters the electronic environment of the pyridine ring, which can decrease intrinsic clearance in liver microsome assays. In the context of the 6-cyclopropylpyridin-3-ylmethyl sulfonamide series, the cyclopropyl substituent is conserved across all commercially cataloged analogs (CAS 2097915-95-0, 2097862-20-7, 2097890-37-2) , suggesting it is a deliberate design feature for pharmacokinetic optimization. The target compound retains this substituent, distinguishing it from earlier pyrazolyl benzenesulfonamide series (e.g., US5466823) that lack cyclopropyl modification and may exhibit higher oxidative metabolism [2].

Metabolic stability Cyclopropyl effect Cytochrome P450

Optimal Research and Industrial Application Scenarios for N-[(6-Cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide


CCR9-Mediated Inflammation and Autoimmune Disease Research

The target compound is most appropriately deployed in functional assays of CCR9 antagonism, including MOLT-4 cell chemotaxis inhibition and receptor binding displacement studies, where its N-arylpyrazole sulfonamide pharmacophore is directly aligned with the established CCR9 antagonist SAR described in the ChemoCentryx patent portfolio [1]. Analogs lacking the pyrazole ring (e.g., tetrahydronaphthalene or thiophene sulfonamides) are not suitable substitutes for this application due to absence of the CCR9 pharmacophore.

Structure-Activity Relationship (SAR) Studies Comparing CCR9 Versus nAChR Target Engagement

The methylene linker of the target compound provides a distinct conformational profile relative to the cyclopropyl-linked nAChR allosteric modulators claimed in US11026958B2 [2]. This compound can serve as a key tool for differentiating CCR9-mediated from nAChR-mediated biological effects in dual-pathway cellular models, enabling unambiguous target deconvolution.

Metabolic Stability Optimization in Pyrazolyl Benzenesulfonamide Lead Series

The 6-cyclopropyl substituent on the pyridine ring is expected to reduce oxidative metabolism relative to non-cyclopropyl pyridine-containing pyrazolyl benzenesulfonamides (e.g., the US5466823 series) [3]. The compound is suitable for comparative microsomal stability studies aimed at quantifying the metabolic advantage conferred by cyclopropyl incorporation in this chemical class.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.